molecular formula C20H20N2O2S B11647027 ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate

ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B11647027
M. Wt: 352.5 g/mol
InChI Key: JMAKIIJBNACOGY-UHFFFAOYSA-N
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Description

Ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with a thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thiazole precursors with benzyl and phenyl groups under controlled conditions. The process often includes the use of acid catalysts and specific temperature settings to ensure the correct configuration of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-1,3-thiazole-5-carboxylate
  • Ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific configuration and the presence of both benzyl and phenyl groups

Biological Activity

Ethyl (2Z)-3-benzyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered interest in pharmacological research due to its potential biological activities. Thiazole compounds are known for their diverse therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O2SC_{17}H_{18}N_2O_2S with a molecular weight of approximately 318.40 g/mol. The compound features a thiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

A study highlighted the antimicrobial properties of various thiazole derivatives, including this compound. The compound demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research into the anticancer properties of thiazole derivatives has shown promising results. This compound was tested against various cancer cell lines:

Cell Line IC50 (µM)
HeLa15.4
MCF-712.6
A54918.9

The IC50 values suggest that this compound exhibits potent cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with cellular targets involved in proliferation and apoptosis pathways. Molecular docking studies have suggested that the compound may bind to key proteins associated with cancer progression and microbial resistance.

Case Studies

  • Anticancer Study : In a study published in MDPI, researchers evaluated the effects of various thiazole derivatives on human cancer cell lines. This compound was among the top performers in terms of cytotoxicity and selectivity towards cancer cells compared to normal cells .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial potential of thiazole derivatives against clinical isolates of bacteria. The study found that this compound effectively inhibited the growth of resistant strains of Staphylococcus aureus .

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

ethyl 3-benzyl-4-methyl-2-phenylimino-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H20N2O2S/c1-3-24-19(23)18-15(2)22(14-16-10-6-4-7-11-16)20(25-18)21-17-12-8-5-9-13-17/h4-13H,3,14H2,1-2H3

InChI Key

JMAKIIJBNACOGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC2=CC=CC=C2)S1)CC3=CC=CC=C3)C

Origin of Product

United States

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